N-(3,5-dimethylphenyl)-1-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Overview
Description
N-(3,5-dimethylphenyl)-1-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound with a unique structure that combines a pyrroloquinoline core with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-1-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multi-step organic reactions. One common method involves the acylation of arylaminotropone derivatives. For instance, refluxing 5,7-di(tert-butyl)-2-[5,8-dimethyl-4-(3,5-dimethylphenylamino)quinolin-2-yl]-3-(3,5-dimethylphenylamino)tropone in acetic anhydride results in the acylation of the amino group at the tropone ring to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-1-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the sulfonamide group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride for acylation, reducing agents like sodium borohydride for reduction, and oxidizing agents such as potassium permanganate for oxidation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, acylation typically results in the formation of acetylated derivatives, while oxidation can yield quinoline-based products.
Scientific Research Applications
N-(3,5-dimethylphenyl)-1-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antibacterial and anticancer properties.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-1-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The quinoline core may also play a role in binding to DNA or other biomolecules, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide: Similar in structure but with different substitution patterns on the phenyl ring.
(S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide: Contains a pyrrolidine ring instead of a pyrroloquinoline core.
Uniqueness
N-(3,5-dimethylphenyl)-1-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and materials science. Its structural complexity and the presence of both a quinoline core and a sulfonamide group distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H22N2O3S |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
InChI |
InChI=1S/C20H22N2O3S/c1-12-7-13(2)9-16(8-12)21-26(24,25)17-10-15-5-4-6-22-19(15)18(11-17)14(3)20(22)23/h7-11,14,21H,4-6H2,1-3H3 |
InChI Key |
BUTMSUUPRCEIAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=CC(=CC(=C4)C)C |
Origin of Product |
United States |
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